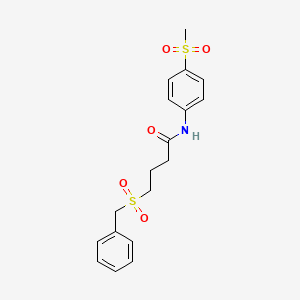

4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-(4-methylsulfonylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-25(21,22)17-11-9-16(10-12-17)19-18(20)8-5-13-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFZEWAQBYHGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.

Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

- Sulfonyl vs. Sulfamoyl Groups : The target compound’s benzylsulfonyl and methylsulfonyl groups (strong EWGs) contrast with sulfamoyl or sulfonamido groups in analogs (e.g., ). Sulfamoyl groups may enhance hydrogen bonding, while sulfonyl groups increase polarity and metabolic stability.

- Heterocyclic Incorporation: Analogs like (pyrimidine) and (thiazole) introduce nitrogen-containing heterocycles, which can improve target binding via π-π stacking or hydrogen bonding.

- Halogenation and Fluorination : Compounds with chlorine () or trifluoromethyl groups () exhibit enhanced lipophilicity and bioavailability compared to the target’s methylsulfonyl group, which is more polar .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The dual sulfonyl groups in the target compound create a highly polarized structure, favoring interactions with positively charged enzyme pockets. In contrast, analogs with trifluoromethyl () or pyrimidinyl () groups balance EWGs with aromaticity, modulating electronic effects .

- Comparatively, cyclopropane () or thiophene () substituents reduce steric hindrance, enhancing conformational flexibility .

Biological Activity

4-(Benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide, also known by its CAS number 923414-67-9, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features both benzylsulfonyl and methylsulfonyl functional groups, contributing to its unique chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N1O5S2 |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 923414-67-9 |

The biological activity of this compound primarily involves enzyme inhibition. It has been shown to interact with cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process by catalyzing the formation of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain.

Enzyme Inhibition

- Target Enzymes : Cyclooxygenase (COX-1 and COX-2)

- Effect : Decreases production of inflammatory mediators such as prostaglandins.

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of this compound. In vitro experiments demonstrated that it effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6. In vivo studies further confirmed these findings, showing significant reductions in cytokine levels without hepatotoxic effects.

-

In Vitro Studies :

- Cytokine Inhibition : Reduced IL-1β and IL-6 mRNA expression in human cell lines.

- Mechanism : Inhibition of NF-κB and STAT3 signaling pathways.

-

In Vivo Studies :

- Model : LPS-induced inflammation in mice.

- Results : Decreased levels of ALT and AST, indicating low hepatotoxicity; significant suppression of IL-6, IL-1β, and TNF-α expression levels.

Study 1: Evaluation of Anti-inflammatory Effects

A study focused on the synthesis and evaluation of benzoxazole derivatives containing similar moieties indicated that compounds with structural similarities to this compound exhibited potent anti-inflammatory effects through modulation of cytokine levels. The study highlighted the importance of specific substituents on the benzene ring in enhancing biological activity .

Study 2: Structure-Activity Relationship Analysis

Research analyzing structure-activity relationships (SAR) for related compounds revealed that modifications to the sulfonamide group significantly influenced anti-inflammatory potency. The presence of both benzylsulfonyl and methylsulfonyl groups was found to enhance binding affinity to target enzymes .

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 4-(Methylsulfonyl)phenyl derivatives | Similar anti-inflammatory properties |

| Benzylsulfonamide derivatives | Comparable enzyme inhibition effects |

Q & A

Q. What are the standard synthetic pathways for synthesizing 4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide?

The synthesis typically involves multi-step reactions, starting with sulfonyl chloride intermediates and nucleophilic substitutions. For example, sulfonylation of a benzyl precursor with 4-(methylsulfonyl)aniline under basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide (DMF) is common. Reaction steps may require temperature control (e.g., 0–25°C) and purification via column chromatography or recrystallization . Monitoring via thin-layer chromatography (TLC) and characterization by -NMR ensures intermediate and final product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly for sulfonyl and amide proton environments .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and resolving synthetic byproducts .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How does the sulfonyl group influence the compound’s physicochemical properties?

The benzylsulfonyl and methylsulfonyl groups enhance polarity, affecting solubility in polar solvents (e.g., DMSO) and reducing logP values. These groups also stabilize the molecule via resonance and hydrogen bonding, which can be studied through computational methods like density functional theory (DFT) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- Temperature gradients : Gradual heating (e.g., 40–60°C) minimizes side reactions during sulfonylation .

Q. What strategies address low solubility in biological assay buffers?

Solubility challenges are mitigated by:

- Co-solvent systems : Use of DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Prodrug derivatization : Introducing ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for controlled release .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:

- Dose-response validation : Replicating studies across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.

- Analytical rigor : Ensuring >98% purity via HPLC and quantifying degradation products .

Q. What computational methods predict target binding modes for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Key steps:

- Protein preparation : Optimizing receptor structures from the PDB (e.g., 1CX2 for COX-2).

- Binding affinity scoring : Assessing hydrogen bonds and hydrophobic interactions with sulfonyl groups .

Methodological and Data Analysis

Q. How to design kinetic studies for enzyme inhibition by this compound?

- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure activity in real-time.

- Data fitting : Apply Michaelis-Menten and Lineweaver-Burk plots to determine values.

- Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Q. What are best practices for stability testing under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, followed by HPLC analysis.

- Light and temperature : Store aliquots at -20°C in amber vials to prevent photodegradation .

Structural and Functional Insights

Q. How do structural modifications alter bioactivity?

- Substituent effects : Replacing the benzyl group with electron-withdrawing groups (e.g., -CF) enhances target affinity but may reduce solubility.

- Scaffold hopping : Hybridizing with benzothiazole or oxadiazole moieties broadens activity spectra .

Q. What in vitro models are suitable for evaluating anticancer potential?

- Cell viability assays : MTT or resazurin assays in cancer lines (e.g., MCF-7, A549).

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.